molecular formula C11H16N2O B1531526 (3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol CAS No. 1867477-74-4

(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol

Cat. No. B1531526
CAS RN: 1867477-74-4
M. Wt: 192.26 g/mol
InChI Key: DBVYEAWNLJHSAX-GHMZBOCLSA-N
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Description

“(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Biological Applications

  • This compound is of interest in the synthesis of complex molecules with potential biological activities. For example, it can serve as a key intermediate in the preparation of various pharmacologically relevant compounds, including antibiotics and inhibitors targeting specific receptors or enzymes in the body. The stereochemistry of the compound, indicated by the (3R,4R) configuration, is crucial for its activity and interaction with biological targets (Fleck et al., 2003).

Enzyme Inhibition and Drug Discovery

  • Research has focused on exploring compounds with a pyrrolidine core for their ability to inhibit certain enzymes or receptors, contributing to the development of new therapeutic agents. For instance, compounds with structural similarities to "(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol" have been investigated for their potential as nicotinic acetylcholine receptor ligands with cognition-enhancing properties, showcasing the importance of the pyrrolidine moiety in drug design (Lin et al., 1997).

Metal Complexes and Catalysis

  • The compound's structural motif is also relevant in the synthesis of metal complexes that can mimic the active sites of enzymes, providing insights into enzymatic mechanisms and contributing to the development of biomimetic catalysts. This research avenue explores the interactions between organic ligands and metal ions, leading to potential applications in catalysis and materials science (Bosch et al., 2016).

Pharmacokinetics and Drug Metabolism

  • Understanding the metabolic pathways and interaction potential of compounds structurally related to "(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol" is crucial for their development as drugs. Studies on compounds like BMS-690514, which share functional groups with the compound , provide valuable data on their metabolism, cytochrome P450 enzyme interactions, and potential for drug-drug interactions, which is essential for assessing their safety and efficacy (Hong et al., 2011).

properties

IUPAC Name

(3R,4R)-4-(3-methylanilino)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-3-2-4-9(5-8)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVYEAWNLJHSAX-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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